BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: A Versatile Scaffold in Modern
Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-lodo-6-methoxyaniline

Cat. No.: B1600803

2-lodo-6-methoxyaniline is a highly functionalized aromatic building block of significant
interest in medicinal chemistry and materials science. Its chemical architecture, featuring an
aniline moiety flanked by a methoxy group and an iodine atom at the ortho positions, provides
a unigue and powerful platform for complex molecular construction. The interplay between
these three functional groups dictates its reactivity, making it an ideal substrate for a range of
transformations, most notably palladium-catalyzed cross-coupling reactions.

The electron-donating nature of both the amino (-NHz) and methoxy (-OCHs) groups activates
the aromatic ring, while their steric bulk influences the regioselectivity of reactions. The carbon-
iodine bond is the primary reactive site for cross-coupling, being susceptible to oxidative
addition by low-valent transition metals like palladium(0). This guide provides a comprehensive
overview of the synthesis, core reactivity, and synthetic applications of 2-iodo-6-
methoxyaniline, offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties & Safety Profile

A foundational understanding of a reagent's properties and hazards is critical for its safe and
effective use in a laboratory setting.
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Property Value Reference
CAS Number 354574-31-5 [1]12]
Molecular Formula C7HsINO [11[2][3]
Molecular Weight 249.05 g/mol [2]
Appearance Brown to black liquid [1112]
Synonyms 2-Amino-3-iodoanisole, 6-lodo-

o-anisidine

Safety and Handling: 2-lodo-6-methoxyaniline is associated with specific hazards.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn at all times. All manipulations should be performed in a well-ventilated

fume hood.
e Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]

e Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of 2-lodo-6-methoxyaniline

A practical and efficient method for the synthesis of 2-iodoanilines involves the transition-metal-
free decarboxylative iodination of the corresponding anthranilic acids.[4] This approach avoids
harsh conditions and offers good yields for substrates like 2-amino-6-methoxybenzoic acid.

Experimental Protocol: Decarboxylative lodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.[4]
e To a suitable pressure vessel, add:
o 2-Amino-6-methoxybenzoic acid (1.0 mmol)

o lodine (I2) (0.5 mmol)
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o Potassium lodide (KI) (0.6 mmol)

o Acetonitrile (CH3sCN) (10 mL)

e Purge the vessel: Pressurize with oxygen (O2) to 10 bar, then vent. Repeat this cycle three
times.

e Pressurize: Pressurize the vessel with Oz to 10 bar.
e Reaction: Stir the mixture at 160 °C for 2 hours.

o Work-up: Cool the reactor to room temperature in a water bath. Concentrate the reaction
mixture under reduced pressure.

« Purification: Purify the residue by column chromatography on silica gel (e.g., ethyl
acetate/petroleum ether, 1:10 v/v) to yield 2-iodo-6-methoxyaniline as an orange oil.[4]

Causality Insight: The use of Oz as an oxidant is crucial for the in-situ formation of the
iodinating species from |2 and Kl. The high temperature facilitates the decarboxylation of the
anthranilic acid, which is the rate-determining step, followed by electrophilic iodination at the
now-vacant ortho position.

Core Reactivity: Palladium-Catalyzed Cross-
Coupling

The C(sp?)-1 bond in 2-iodo-6-methoxyaniline is the linchpin of its reactivity, serving as an
excellent handle for palladium-catalyzed C-N, C-C, and C-O bond formations. These reactions
are foundational in modern organic synthesis.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl
halides.[5][6] For 2-iodo-6-methoxyaniline, this reaction allows for the introduction of a
second nitrogen substituent, leading to valuable ortho-phenylenediamine derivatives, which are
precursors to many heterocyclic compounds.
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Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition
of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a
base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N
coupled product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical,
sterically hindered, electron-rich phosphine ligands are often employed to facilitate the
reductive elimination step.[9]

Catalyst
Regeneration

Pd(0)L2 gyl

Reductive
Elimination Ar-NR2

2-lodo-6-methoxyanilin€ Oxidative Amine (R2NH) Ar-Pd(I1)-NRz(Lz2)
Ar-| Addition Ar-Pd(ll)-I(L2) Coordination

& Deprotonation

Click to download full resolution via product page

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig
Amination

e Setup: To an oven-dried Schlenk tube, add the Pd-catalyst (e.g., Pdz(dba)s, 2 mol%) and the
phosphine ligand (e.g., XPhos, 4 mol%).

» Reagents: Add 2-iodo-6-methoxyaniline (1.0 equiv), the desired primary or secondary
amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or KsPOa4, 1.5 equiv).

e Solvent: Add anhydrous toluene or dioxane (approx. 0.1 M concentration).
 Inert Atmosphere: Purge the tube with argon or nitrogen for 10-15 minutes.

¢ Reaction: Heat the reaction mixture at 80-110 °C with vigorous stirring until TLC or LC-MS
analysis indicates complete consumption of the starting material.
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o Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a
pad of Celite.

 Purification: Concentrate the filtrate and purify the residue by column chromatography.

Parameter Typical Conditions Rationale

Precursors to the active Pd(0)

Catalyst Pd(OAc)2, Pdz(dba)s )
species.
Bulky, electron-rich ligands
Ligand XPhos, RuPhos, BrettPhos facilitate oxidative addition and
reductive elimination.[7]
Deprotonates the amine to
Base NaOtBu, KzsPO4, Cs2C0O3 i )
form the active nucleophile.
Anhydrous, non-protic solvents
Solvent Toluene, Dioxane are required to prevent catalyst
deactivation.
Provides thermal energy to
Temperature 80-110 °C overcome activation barriers in

the catalytic cycle.

Sonogashira Coupling: Forging C(sp?)-C(sp) Bonds

The Sonogashira coupling reaction is an exceptionally reliable method for forming a bond
between an aryl halide and a terminal alkyne.[10][11] This reaction transforms 2-iodo-6-
methoxyaniline into 2-alkynyl-6-methoxyaniline derivatives, which are versatile intermediates
for synthesizing nitrogen heterocycles like carbazoles and indoles.[12][13]

Mechanism Insight: This reaction uniquely involves two interconnected catalytic cycles. The
palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive
elimination). The copper(l) co-catalyst activates the terminal alkyne by forming a copper
acetylide, which then undergoes transmetalation with the Pd(Il)-aryl complex.[10] Copper-free
versions have also been developed to prevent the common side reaction of alkyne
homocoupling (Glaser coupling).[14]
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Sonogashira Coupling Mechanism
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Caption: Interconnected catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Sonogashira Coupling

e Setup: To a Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g.,
PdCI2(PPhs)2, 2 mol%) and the copper co-catalyst (e.g., Cul, 4 mol%).

e Reagents: Add 2-iodo-6-methoxyaniline (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

e Solvent & Base: Add an anhydrous solvent like THF or DMF, followed by an amine base
(e.g., triethylamine or diisopropylamine, 2-3 equiv), which also acts as a solvent.
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e Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the
reaction is complete by TLC/LC-MS analysis.

o Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash
with saturated aqueous NH4Cl solution to remove copper salts, followed by brine.

 Purification: Dry the organic layer over anhydrous Na=SOa4, concentrate, and purify by
column chromatography.

Parameter Typical Conditions Rationale

Provides the active Pd(0)
Pd Catalyst PdCIz(PPhs)z, Pd(PPhs)a species for the main catalytic

cycle.

Activates the terminal alkyne
Cu Co-catalyst Cul, CuBr by forming a copper acetylide.
[10]

] Acts as a proton scavenger
Base EtsN, i-Pr2NH
and often as a solvent.

Anhydrous conditions are
Solvent THF, DMF, Toluene preferred to prevent side
reactions.

The reaction is often facile and
Temperature Room Temp. to 60 °C can be run under mild

conditions.[10]

Suzuki-Miyaura Coupling: Forging C(sp?)-C(sp?) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used C-C bond-forming
reactions, celebrated for its mild conditions, high functional group tolerance, and the
commercial availability and stability of its boronic acid reagents.[15] For 2-iodo-6-
methoxyaniline, this reaction enables the synthesis of substituted 2-amino-6-
methoxybiphenyls, key structures in pharmaceuticals and advanced materials.
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Mechanism Insight: The catalytic cycle involves the oxidative addition of 2-iodo-6-
methoxyaniline to a Pd(0) complex, followed by transmetalation with an organoboron species
(activated by a base), and concludes with reductive elimination to form the biaryl product. The
base is critical as it facilitates the formation of a more nucleophilic "ate” complex from the
boronic acid, which accelerates the transmetalation step.

Starting Materials Reaction Conditions

Arylboronic Acid Pd(0) Catalyst Aqueous Base Solvent
(Ar'-B(OH)2) (e.g., Pd(PPh3)4) (e g K2CO3, Na2COs) (e g., Toluene/H20)

Suzuki-Miyaura
Coupling

Biaryl Product
2-Amino-6-methoxy-biphenyl derivative

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Suzuki-Miyaura
Coupling

e Setup: In a flask, dissolve 2-iodo-6-methoxyaniline (1.0 equiv) and the arylboronic acid (1.2
equiv) in a suitable solvent system (e.g., a 4:1 mixture of toluene and water).

e Base: Add an aqueous solution of a base such as K2COs or Na2COs (2.0-3.0 equiv).

o Degas: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved
oxygen.

o Catalyst: Add the palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%) to the degassed mixture.
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» Reaction: Heat the reaction to 80-100 °C under an inert atmosphere and monitor by TLC or
LC-MS.

o Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic
solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over
anhydrous MgSOea.

« Purification: Concentrate the solvent and purify the crude product by flash chromatography
or recrystallization.

Application in Heterocycle Synthesis: The Path to
Carbazoles

Carbazoles are a privileged class of nitrogen-containing heterocycles found in numerous
natural products and pharmaceuticals.[16][17] 2-lodo-6-methoxyaniline is an excellent

precursor for the regioselective synthesis of substituted carbazoles. A common strategy

involves a Sonogashira coupling followed by an intramolecular cyclization.[12][13]

2-lodo-6-methoxyaniline

onogashira Coupling
(with terminal alkyne)

Alkynyl Aniline Intermediate

Intramolecular
Cyclization
e.g., base-mediated)

Substituted Carbazole

Click to download full resolution via product page

Caption: Synthetic pathway from 2-iodo-6-methoxyaniline to carbazoles.
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This strategy offers precise control over the substitution pattern on the final carbazole ring
system, a critical factor in tuning the biological activity or material properties of the target
molecule.[12] The methoxy group can be retained or can serve as a handle for further
functionalization, such as demethylation to a hydroxyl group.

Conclusion

2-lodo-6-methoxyaniline demonstrates a rich and versatile chemical reactivity profile,
dominated by its exceptional utility in palladium-catalyzed cross-coupling reactions. The
strategic placement of the amino, methoxy, and iodo groups provides a powerful synthetic
platform for the controlled and efficient construction of complex molecular architectures. Its role
as a precursor to biaryls, substituted anilines, and crucially, heterocyclic systems like
carbazoles, cements its status as an indispensable tool for professionals in drug development
and materials science. A thorough understanding of its reactivity, as outlined in this guide, is
key to unlocking its full synthetic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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